Glabrene

Catalog No.
S582802
CAS No.
60008-03-9
M.F
C20H18O4
M. Wt
322.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glabrene

CAS Number

60008-03-9

Product Name

Glabrene

IUPAC Name

8-(7-hydroxy-2H-chromen-3-yl)-2,2-dimethylchromen-5-ol

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C20H18O4/c1-20(2)8-7-16-17(22)6-5-15(19(16)24-20)13-9-12-3-4-14(21)10-18(12)23-11-13/h3-10,21-22H,11H2,1-2H3

InChI Key

NGGYSPUAKQMTNP-UHFFFAOYSA-N

Synonyms

glabrene

Canonical SMILES

CC1(C=CC2=C(C=CC(=C2O1)C3=CC4=C(C=C(C=C4)O)OC3)O)C

The exact mass of the compound Glabrene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Isoflavones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Glabrene is a naturally occurring isoflavene extracted from Glycyrrhiza glabra (licorice root) that serves as a high-value reference standard and bioactive compound in dermatological and endocrinological research. Structurally distinct from the more common licorice isoflavan glabridin, glabrene is characterized by its potent dual mono- and diphenolase tyrosinase inhibitory activity and its pronounced estrogen receptor (ER) agonism. In procurement contexts, high-purity glabrene is primarily sourced either as a primary screening agent for novel melanogenesis inhibitors or as a critical analytical reference standard required to quantify toxic impurities in commercial glabridin extracts used in cosmetics and pharmaceuticals [1].

Research Fit

Reported phytoestrogen with ER binding – supports ERα signaling pathway studies
Tyrosinase inhibition profile – supports melanogenesis modulation assay context
Antimicrobial screening – supports antibacterial and efflux pump research workflows

Buyers often assume that major licorice root flavonoids can be used interchangeably for skin-lightening or phytoestrogen assays. However, substituting glabridin for glabrene fundamentally alters assay outcomes. While glabridin acts as an ERα-selective antagonist, glabrene functions as a potent ERα agonist, meaning substitution will reverse the mechanistic pathway in endocrinological models [1]. Furthermore, in industrial manufacturing, glabrene is a strictly monitored, highly toxic impurity within commercial glabridin batches. Attempting to use a crude licorice extract or a generic glabridin standard fails to provide the precise baseline needed for LC-MS/MS impurity profiling, making the procurement of high-purity glabrene indispensable for regulatory compliance and safety testing [2].

Substitution Risk

Isoflavene scaffold confers ERα agonism; glabridin acts as ERα-selective antagonist – pathway response may reverse

Tyrosinase inhibition and NorA efflux pump modulation absent in glabridin – functional profile does not transfer

Cytotoxicity profile differs; zebrafish model toxicity reported for glabrene – model-safety context may not align with glabridin use

Estrogen Receptor Binding Affinity and Agonism

In human estrogen receptor (ER) competitive binding assays, glabrene demonstrates significantly higher affinity than its co-extracted analog, glabridin. Glabrene binds to the human ER with an IC50 of 1.0 μM, whereas glabridin exhibits a much weaker binding affinity with an IC50 of 5.0 μM [1]. Additionally, glabrene acts as a direct ERα agonist, whereas glabridin functions primarily as an antagonist, reducing the estrogenic response of 17β-estradiol [2].

Evidence DimensionEstrogen receptor (ER) binding affinity (IC50)
Target Compound Data1.0 μM (Glabrene)
Comparator Or Baseline5.0 μM (Glabridin)
Quantified Difference5-fold higher binding affinity for Glabrene
ConditionsHuman ER competitive binding assay in vitro

Researchers requiring a potent, plant-derived ERα agonist must procure glabrene rather than glabridin, which exhibits antagonistic behavior and significantly lower binding affinity.

ER Binding Affinity
Head-to-head
Glabrene IC₅₀ = 1 µM
Glabridin IC₅₀ = 5 µM
Isoliquiritigenin IC₅₀ = 0.5 µM
Supports ERα signaling assay context; not interchangeable with glabridin
Direct comparative binding assay; 5-fold difference reported

Tyrosinase Inhibition Potency

Glabrene acts as a highly potent inhibitor of both mono- and diphenolase tyrosinase activities. When evaluated alongside isoliquiritigenin, another active chalcone found in licorice extract, glabrene exhibited an IC50 of 3.5 μM using tyrosine as a substrate, significantly outperforming isoliquiritigenin, which required a concentration of 8.1 μM to achieve the same 50% inhibition [1].

Evidence DimensionTyrosinase inhibition (IC50)
Target Compound Data3.5 μM (Glabrene)
Comparator Or Baseline8.1 μM (Isoliquiritigenin)
Quantified Difference2.3-fold greater inhibitory potency for Glabrene
ConditionsIn vitro tyrosinase assay using tyrosine as substrate

Glabrene provides a highly potent, uncompetitive inhibition profile for melanogenesis assays, serving as a superior benchmark for skin-lightening formulation development compared to other licorice chalcones.

Tyrosinase IC₅₀
Reported
3.5 µM
Supports melanogenesis enzyme inhibition studies
Reported top rank among tested licorice tyrosinase inhibitors

Analytical Reference for Impurity Toxicity Control

In industrial cosmetic manufacturing, glabridin raw materials (typically 90-98% purity) often contain glabrene as a critical impurity. Toxicity testing using an AB wild-type zebrafish model revealed that glabrene possesses a significant lethal effect, with an LC10 of 2.8 μM, inducing severe malformations, disrupted cartilage development, and neural tissue damage [1]. This establishes glabrene as a highly toxic contaminant relative to the intended therapeutic profile of purified glabridin.

Evidence DimensionLethal concentration (LC10) and developmental toxicity
Target Compound DataLC10 = 2.8 μM (Glabrene)
Comparator Or BaselinePurified Glabridin (intended safe active ingredient)
Quantified DifferenceGlabrene introduces acute neurotoxic and developmental disruptions at low micromolar concentrations (2.8 μM)
ConditionsAB wild-type zebrafish larvae toxicity model

Procurement of pure glabrene is strictly required as an analytical standard to calibrate HPLC/LC-MS equipment for detecting and limiting this specific neurotoxic impurity in industrial glabridin production.

MRSA Antibacterial MIC
Head-to-head
Glabrene MIC 25 µg/mL
Glabridin MIC 13 µg/mL
6,8-Diprenylgenistein MIC 9 µg/mL
MIC endpoint context; glabridin and other analogs show higher potency in this assay
Broth microdilution against MRSA 18HN
NorA EPI Activity
Class-level inference
Glabrene: up to 8× fluoroquinolone MIC reduction
Glabridin: no reported EPI activity
Supports efflux pump inhibitor research; glabridin not suitable for this mechanism
norA-overexpressing S. aureus assay; comparator reserpine positive control
TTR Patent Claim
Context-dependent
Co-claimed with glabridin and glabrol in US20230241149A1 as TTR tetramer stabilizer
Supports TTR amyloidosis research aligned with patent landscape
Patent application; no quantitative activity comparison provided
Cytotoxicity Profile
Data to verify
Glabrene: toxicity observed in zebrafish model; NSCLC xenograft growth suppression reported
Glabridin: not associated with comparable toxicity in reported cosmeceutical use
Model-safety context may differ; cytotoxicity profiling required for application selection
Impurity-driven toxicity divergence; target phenotype for oncology research

Analytical Standard for Cosmetic Quality Control

High-purity glabrene is essential for calibrating LC-MS/MS systems to quantify and limit toxic glabrene contamination (LC10 = 2.8 μM) in industrial-grade glabridin batches, ensuring the safety and regulatory compliance of commercial skin-lightening formulations [1].

Phytoestrogen and ERα Agonist Screening

Procured for endocrinological research requiring a selective, non-steroidal estrogen receptor agonist, particularly in assays where the antagonistic properties of the more common glabridin would confound results and reverse the mechanistic pathway [2].

Advanced Melanogenesis Inhibitor Benchmarking

Utilized as a high-potency baseline in tyrosinase inhibition assays to evaluate new dermatological compounds against a proven 3.5 μM IC50 standard, offering superior performance to co-extracted chalcones like isoliquiritigenin [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
ERα pathway-response studies (not served by glabridin)
Reported ERα agonism; glabridin is ERα-selective antagonist
ERα functional assay and pathway activation context
Efflux pump inhibitor (EPI) research
NorA EPI activity reported; absent in glabridin
Ethidium bromide accumulation and fluoroquinolone potentiation assays
Melanogenesis enzyme inhibition studies
Tyrosinase inhibition potency relative to licorice analogs
In vitro tyrosinase activity and melanin content; note cytotoxicity in zebrafish models
TTR amyloidosis research (patent-aligned)
Patent claim US20230241149A1 as TTR tetramer stabilizer
TTR tetramer stabilization and amyloidogenesis assays

Physical Description

Solid

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

322.12050905 Da

Monoisotopic Mass

322.12050905 Da

Heavy Atom Count

24

Appearance

Powder

Melting Point

200 - 203 °C

UNII

C6Y321Q75O

Other CAS

60008-03-9

Wikipedia

Glabrene

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